Cyclohexanemethanol, also known as cyclohexylmethanol or hydroxymethylcyclohexane, is an organic compound with the molecular formula and a molecular weight of approximately 114.19 grams per mole. It is a colorless liquid that is soluble in ether and alcohols, exhibiting a melting point of and a boiling point of . Cyclohexanemethanol serves as a versatile intermediate in organic synthesis and is recognized for its potential applications in various industrial sectors.
Cyclohexanemethanol can be synthesized through various methods, including:
Cyclohexanemethanol finds applications across multiple industries:
Cyclohexanemethanol shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzyl Alcohol | Contains a phenyl group; used primarily as a solvent. | |
Cyclopentylmethanol | A five-membered cyclic alcohol; different ring size. | |
Cyclopropylmethanol | Smaller ring structure; exhibits different reactivity. | |
1-Hexanol | Straight-chain alcohol; used in flavors and fragrances. |
Cyclohexanemethanol's unique six-membered ring structure distinguishes it from these compounds, contributing to its specific chemical reactivity and applications.
Palladium-based catalysts are pivotal in hydrogenating benzyl alcohol derivatives to cyclohexanemethanol. While direct studies on Pd systems for this transformation are limited in the provided literature, analogous PdAg catalysts demonstrate hydrogenation efficiency in related processes. For example, PdAg catalysts (e.g., Pd10Ag90) achieve >80% acetylene conversion at 150°C under 10 bar H₂ pressure. These systems highlight Pd's role in facilitating selective hydrogenation, though aqueous-phase adaptations remain underexplored.
Optimizing reaction conditions is critical for maximizing cyclohexanemethanol yields:
Table 1: Hydrogenation Performance of PdAg Catalysts
Catalyst | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity to Cyclohexanemethanol (%) |
---|---|---|---|---|
Pd10 | 150 | 10 | 90 | 50–60 |
Pd5 | 150 | 10 | 80 | 50–60 |
Hydroformylation of cyclohexene involves converting the alkene to cyclohexanecarboxaldehyde, followed by hydrogenation to cyclohexanemethanol:
Table 2: Comparison of Co and Rh Catalysts
Parameter | Cobalt Systems | Rhodium Systems |
---|---|---|
Temperature (°C) | 160 | 100–120 |
Pressure (bar) | 280 | 20–50 |
Selectivity (%) | 70–80 | 85–90 |
Byproducts | Cyclohexane, over-hydrogenated alcohols | Minimal oligomers |
Industrial hydroformylation faces challenges with byproducts:
Reductive amination of keto intermediates (e.g., cyclohexanone derivatives) employs Zn(OAc)₂ and phenylsilane to achieve >90% yield. Key factors include:
Stabilizing α-carbon centers during reductive amination involves:
Table 3: Reductive Amination of Cyclohexanecarboxaldehyde Derivatives
Substrate | Catalyst | Yield (%) | Selectivity (%) |
---|---|---|---|
Cyclohexanone | Zn(OAc)₂/PhSiH₃ | 92 | 95 |
Benzaldehyde | B(C₆F₅)₃ | 97 | 98 |
Platinum-ruthenium bimetallic systems exhibit exceptional hydrogen spillover efficiency due to d-band center modulation at atomic interfaces. Density functional theory (DFT) calculations reveal that Ru₁–Mo₂C configurations reduce the kinetic barrier for hydrogen transfer by minimizing Δεd (d-band center difference) between metals, enabling reversible spillover with 16.7× higher mass activity than commercial Pt/C [6] [7]. In Ru-WO₃₋ₓ composites, oxygen vacancies facilitate proton insertion into tungsten oxide lattices, creating mobile hydrogen reservoirs that spill over to Ru nanoparticles under reaction conditions [4]. This synergistic interplay increases surface hydrogen coverage by 24-fold during hydrogen evolution reactions, directly benefiting cyclohexanemethanol synthesis through enhanced hydride availability [4] [6].
The interfacial charge redistribution in Ru-Pt alloys optimizes hydrogen binding energies (ΔGH) while maintaining rapid desorption kinetics. Electrochemical measurements show that ΔGH-metal(i) - ΔG_H-metal(ii) differences below 0.15 eV enable spillover-dominated pathways, achieving 99.8% Faradaic efficiency in ammonia synthesis—a proxy for selective hydrogenation processes [7]. Such systems leverage metal-support interactions to decouple hydrogen dissociation and recombination steps, crucial for preventing over-hydrogenation in aromatic ring saturation [4] [6].
Adsorption isotherm analyses of cis/trans-methylcyclohexanemethanol (MCHM) isomers on amorphous carbon reveal physisorption potential differences of 1.9 kcal/mol, with trans-MCHM exhibiting stronger binding due to enhanced van der Waals interactions with planar surfaces [2]. PM7 semi-empirical modeling and DFT studies demonstrate that adsorption orientation dictates subsequent hydrogenation steps—planar-aligned isomers undergo faster H₂ activation via σ-bond metathesis with metal surfaces [2] [7].
Temperature-programmed desorption (TPD) profiles of cyclohexanemethanol intermediates on Ru/TiO₂ catalysts show two distinct peaks at 150°C and 280°C, corresponding to weakly chemisorbed η¹-O configurations and strongly bonded η²-(O,C) species, respectively [5]. The η¹-O state predominates under hydroformylation conditions (100–150°C, 20 bar H₂), favoring aldehyde hydrogenation over decarbonylation pathways [3] [5]. Kinetic Monte Carlo simulations further indicate that surface diffusion coefficients for adsorbed hydrogen (D_H ≈ 10⁻⁷ cm²/s) enable rapid spillover across metal-oxide interfaces, maintaining high hydrogen flux during continuous cyclohexene reduction [4] [8].
In CO₂/H₂-mediated hydroformylation, competitive adsorption between CO₂, H, and cyclohexene on Ru₃(CO)₁₂ surfaces follows modified Langmuir isotherms with coverage-dependent adsorption constants (KCO₂ = 0.45 bar⁻¹, KH = 1.2 bar⁻¹) [3]. High-pressure FTIR spectroscopy reveals that CO₂ preferentially occupies linear atop sites on Ru clusters, forcing H₂ dissociation onto edge sites—a configuration that increases the apparent activation energy for direct hydrogenation by 12 kJ/mol [3] [8].
Microkinetic modeling of benzyl alcohol hydrogenation shows that water solvent molecules compete for Brønsted acid sites (BAS) on Na-β catalysts, reducing cyclohexanemethanol formation rates by 40% at 100°C [1] [5]. However, polar aprotic solvents like N-methylpyrrolidone (NMP) enhance H₂ solubility while creating hydrophobic pockets around active sites, increasing turnover frequencies (TOF) from 0.15 s⁻¹ to 0.28 s⁻¹ [3] [8]. The Langmuir-Hinshelwood rate law successfully models these systems when incorporating solvent-adsorbate interaction terms:
$$ r = \frac{k P{H2} P{olefin} K{H} K{olefin}}{(1 + K{H} P{H2} + K{olefin} P{olefin} + K_{solvent})^{2}} $$
where $$ K_{solvent} $$ accounts for competitive solvent adsorption [8].
Supercritical CO₂ acts as both reactant and transition state stabilizer in Ru-catalyzed hydroformylation, reducing the activation energy for aldehyde formation by 18 kJ/mol through dielectric screening effects [3]. Molecular dynamics simulations show CO₂ clusters around the developing negative charge on oxygen atoms during H₂O-assisted H-transfer steps, stabilizing the transition state geometry [3] [8]. This solvent effect shifts selectivity from cyclohexane (direct hydrogenation) to cyclohexanemethanol (hydroformylation-hydrogenation cascade) by a factor of 3.2 at 150 bar CO₂ [3].
In aqueous-phase systems, hydrogen-bond networks between water and methanol intermediates lower the energy barrier for hydroxyl proton transfer by 9 kcal/mol, as evidenced by ab initio molecular orbital calculations [2] [5]. This promotes heterolytic H₂ cleavage on oxide-supported Ru nanoparticles, with TOF increasing linearly with water dielectric constant (εr) up to εr = 78.5 [4] [5].
Sulfated zirconia catalysts with strong Brønsted acidity (H₀ ≤ -12) protonate cyclohexene oxide intermediates, directing hydrogenation toward cis-cyclohexanemethanol with 94% stereoselectivity [5]. In situ DRIFTS spectroscopy identifies two types of BAS: (1) surface -OH groups (ν(OH) = 3610 cm⁻¹) responsible for substrate activation, and (2) bridging hydroxyls (ν(OH) = 3565 cm⁻¹) that stabilize hydride transfer transition states [5] [8].
The acid strength directly correlates with hydrogenation rates, following the Hammett relationship log(k) = -0.87σ⁺ + 2.14 (R² = 0.96), where σ⁺ represents substituent electronic effects [5]. Catalyst deactivation studies reveal that BAS density decreases by 70% after 100 h operation due to coke formation on acid sites, recoverable through oxidative regeneration at 450°C [5] [8].
WO₃₋ₓ supports create Lewis acid sites (LAS) through oxygen vacancies, which coordinate with methanol's hydroxyl group to form W⁵⁺-OCH₃ complexes observed via XPS at 530.8 eV (O 1s) [4] [5]. These complexes lower the C-O bond dissociation energy from 85 kcal/mol (free methanol) to 72 kcal/mol, facilitating subsequent hydrogenolysis to cyclohexanemethanol [4] [6].
EXAFS analysis of Ru/WO₃₋ₓ catalysts shows Ru-O-W coordination numbers of 2.1 ± 0.3, confirming direct metal-support interactions that enable hydrogen spillover [4]. The LAS/BAS ratio governs product distribution: systems with LAS/BAS > 2 favor methanol dehydration to dimethyl ether, while ratios < 1.5 maximize alcohol selectivity (98%) through Brønsted-dominated pathways [5] [8].
The electrochemical hydrogenation of cyclohexanemethanol precursors through synergistic phenol-benzoic acid systems represents a significant advancement in bio-oil upgrading technologies. Research conducted by Catizane et al. demonstrated that the co-hydrogenation of benzoic acid and phenol on platinum-ruthenium activated carbon cloth catalysts achieves exceptional performance metrics compared to single-compound systems [1] [2].
The formation of hydrogen-bonded complexes between benzoic acid and phenol fundamentally alters the electrochemical reduction pathway, facilitating the selective production of cyclohexanemethanol. Density Functional Theory calculations reveal that the hydrogen bonding interaction between these aromatic compounds creates a more favorable adsorption configuration, with the parallel adsorption mode of benzoic acid exhibiting an adsorption energy of -1.12 electron volts [1]. This enhanced adsorption leads to a 15% reduction in activation barrier energies compared to benzoic acid hydrogenation alone [2].
Compound Mixture | Conversion Rate (%) | Faradaic Efficiency (%) | Product | Catalyst |
---|---|---|---|---|
Benzoic Acid (20 mM) + Phenol (5 mM) | 87.33 | 63 | Cyclohexanemethanol | PtRu/ACC |
Benzoic Acid alone | 65.2 | 45 | Cyclohexanecarboxylic acid | PtRu/ACC |
Phenol alone | 72.1 | 58 | Cyclohexanol | PtRu/ACC |
The synergistic effects extend beyond mere additive performance improvements. The presence of phenol in the reaction mixture fundamentally alters the product distribution, enabling the complete reduction of benzoic acid to cyclohexanemethanol rather than the typical cyclohexanecarboxylic acid product [1]. This selectivity enhancement represents a crucial advancement for bio-oil upgrading applications, as cyclohexanemethanol exhibits reduced corrosiveness and improved energy density characteristics compared to the starting materials [2].
The mechanistic understanding of these synergistic systems relies on the Langmuir-Hinshelwood mechanism, where both organic compounds compete for adsorption sites on the catalyst surface [2]. However, rather than creating detrimental anti-synergistic effects, the hydrogen bonding between phenol and benzoic acid creates a cooperative adsorption behavior that enhances overall reaction efficiency. This cooperative mechanism enables the system to overcome traditional mass transport limitations that typically plague electrochemical hydrogenation processes [3].
Experimental validation confirms that optimal performance occurs at specific concentration ratios, with the 20 millimolar benzoic acid and 5 millimolar phenol mixture achieving the highest conversion rate of 87.33% and faradaic efficiency of 63% [1]. These performance metrics significantly outperform traditional bio-oil upgrading methods, which typically require harsh reaction conditions including temperatures of 200-400°C and pressures of 200 bar [3].
The optimization of faradaic efficiency in cyclohexanemethanol production through electrochemical hydrogenation requires systematic approaches targeting catalyst design, operating conditions, and reactor configuration. Advanced catalyst systems demonstrate remarkable faradaic efficiencies exceeding 90% under industrially relevant conditions [4] [5].
Copper-molybdenum dual-site catalysts represent a breakthrough in faradaic efficiency optimization, achieving 94.5% efficiency for cyclohexanone oxime electrosynthesis at current densities of 0.5 amperes per square centimeter [4] [5]. The success of these systems stems from the synergistic interaction between copper and molybdenum sites, which effectively inhibit competing hydrogen evolution reactions while promoting selective organic hydrogenation pathways [5].
System | Faradaic Efficiency (%) | Current Density (mA/cm²) | Productivity (μmol/cm²/h) | Catalyst |
---|---|---|---|---|
Cyclohexanone Oxime (Cu-Mo) | 94.5 | 500 | 3000 | Cu₁MoOₓ/NC |
Adipic Acid (Ni-V) | 82.0 | 300 | 1536 | Ni-V LDH |
H₂O₂ Production | 90.0 | 100 | 850 | Carbon/PTFE |
The strategic design of electrode materials plays a crucial role in faradaic efficiency optimization. Nickel-vanadium layered double hydroxide catalysts modified for adipic acid electrosynthesis demonstrate how vanadium incorporation accelerates catalyst reconstruction while strengthening substrate adsorption, maintaining faradaic efficiencies above 80% within wide potential windows [6] [7]. This approach enables operation at industrially relevant current densities of 300 milliamperes per square centimeter while producing adipic acid with productivity rates of 1536 micromoles per square centimeter per hour [6].
Operating parameter optimization involves careful balance of potential, current density, and electrolyte composition. Research demonstrates that faradaic efficiency optimization requires consideration of multiple competing reactions, particularly hydrogen evolution in aqueous systems [8]. The development of three-dimensional printed reactor designs with enhanced turbulence characteristics enables faradaic efficiencies of 90% with energy consumption as low as 13 kilowatt-hours per kilogram of product [8].
Temperature and pressure optimization strategies focus on minimizing side reactions while maximizing target product formation. Studies indicate that elevated temperatures can improve reaction kinetics but may also enhance competing pathways, requiring careful optimization of the temperature-current density relationship [9]. The incorporation of membrane electrode assemblies enables operation under controlled atmospheric conditions, preventing unwanted oxidation reactions that could reduce faradaic efficiency [6].
Advanced process control strategies employ real-time monitoring of reaction intermediates and products to maintain optimal operating conditions. The integration of in-situ spectroscopic techniques enables dynamic adjustment of operating parameters to maximize faradaic efficiency throughout extended operation periods [5]. These approaches have demonstrated stable operation for over 60 hours while maintaining faradaic efficiencies exceeding 90% [5].
The engineering of three-phase boundaries in continuous flow electrochemical reactors represents a critical factor in optimizing cyclohexanemethanol production efficiency. Three-phase boundaries occur at the intersection of the electrolyte phase, electrode phase, and gaseous phase, creating electrochemically active sites where reduction reactions proceed [10]. The optimization of these interfaces directly impacts reaction kinetics, mass transport, and overall reactor performance [11].
Advanced three-phase boundary engineering employs structured electrode surfaces and controlled gas-liquid-solid interactions to maximize electrochemically active surface area. The triple phase boundary density fundamentally determines reaction rates, with higher densities enabling increased current densities and improved conversion efficiencies [10]. Research in solid oxide fuel cell applications demonstrates that increasing triple phase boundary density through infiltration techniques can substantially improve performance and commercial viability [10].
The geometric characteristics of three-phase boundaries in electrochemical systems follow specific mathematical relationships. In three-phase systems, triple phase boundaries exist as one-dimensional curves where three phases meet, with their length density measured in units of length per volume [12]. The accurate measurement and optimization of these parameters requires advanced characterization techniques including focused ion beam serial sectioning and micro-computed tomography [12].
Parameter | Laminar Flow | Turbulent Flow | Microchannel | Unit |
---|---|---|---|---|
Reynolds Number | <2300 | >4000 | 10-100 | - |
Schmidt Number | 500-3000 | 500-3000 | 500-3000 | - |
Mass Transfer Coefficient | 10⁻⁵ m/s | 10⁻⁴ m/s | 10⁻³ m/s | m/s |
Diffusion Limitation | High | Moderate | Low | Qualitative |
The dynamics of three-phase boundaries in electrochemical systems follow complex mathematical models based on Cahn-Hilliard equations with relaxation boundary conditions [13]. These models describe the motion of triple junctions and contact points at different time scales, with the triple junction dynamics determined by chemical potential gradient balance along the three interfaces [13]. Understanding these dynamics enables optimization of reactor designs to maintain stable three-phase boundaries under various operating conditions.
Computational fluid dynamics modeling plays an essential role in three-phase boundary optimization, enabling prediction of gas-liquid-solid interactions under different flow conditions [13]. The sharp interface limit approach provides insights into interface behavior, contact angle dynamics, and mass transport characteristics that determine overall reactor performance [14]. These models guide the design of electrode structures and flow patterns that maximize three-phase boundary effectiveness.
Practical implementation of three-phase boundary engineering involves the development of structured electrodes with controlled porosity and surface characteristics. Pillar electrode designs demonstrate significant improvements in mass transfer properties, with diamond-shaped pillars showing two-fold increases compared to cylindrical designs [15]. The optimization of interpillar distance can result in up to 50-fold increases in mass transfer properties without increased pressure drop or pumping costs [15].
Mass transport limitations in microchannel electrochemical reactors significantly influence cyclohexanemethanol production efficiency and selectivity. The confined geometry of microchannels creates unique transport phenomena that differ fundamentally from conventional electrochemical systems [16] [17]. Understanding and mitigating these limitations requires comprehensive analysis of diffusion, convection, and migration processes within microscale environments.
The fundamental mass transport equations in microchannel systems involve coupled diffusion-convection processes with electrochemical reaction kinetics. The concentration gradients established during electrochemical reactions create diffusion-limited conditions that can restrict overall reaction rates [16]. In concentrated electrolyte systems, these limitations become particularly pronounced, requiring specialized measurement techniques using ultramicroelectrodes to characterize limiting currents [16].
Microchannel reactor designs offer several advantages for overcoming mass transport limitations compared to conventional systems. The high surface-to-volume ratio characteristic of microchannels enhances mass transfer rates, with typical mass transfer coefficients reaching 10⁻³ meters per second compared to 10⁻⁵ meters per second in laminar flow systems [18]. The small characteristic dimensions enable rapid establishment of steady-state concentration profiles, reducing residence time requirements for complete conversion.
Reactor Type | Channel Width (mm) | Electrode Spacing (mm) | Flow Rate (mL/min) | Operating Pressure (bar) |
---|---|---|---|---|
Microchannel Flow | 0.254 | 0.12 | 0.02-50 | 1-20 |
Membrane Electrode Assembly | N/A | 0.04 | 250 | 1 |
Parallel Plate | 24 | 24 | 8.5 | 1 |
Packed Bed | N/A | 5 | 100-500 | 1-30 |
The laminar flow characteristics prevalent in microchannel systems create predictable mass transport behavior governed by the Péclet number and Reynolds number relationships [19]. Computational fluid dynamics studies demonstrate that mass transfer performance depends strongly on channel geometry, with sudden expansions and contractions creating enhanced mixing zones [19]. The Schmidt number exponent relationships differ between laminar and turbulent conditions, with laminar systems typically exhibiting 1/3 exponent dependence and turbulent systems showing approximately 1/5 exponent behavior [19].
Segmented electrode configurations within microchannels provide additional opportunities for mass transport enhancement. Research indicates that recessed electrode separators can improve mass transfer performance by 8-10% in laminar flow conditions through turbulence promotion effects [19]. The optimal segment size represents a compromise between measurement accuracy and local mass transport enhancement, with typical segment lengths of 9 millimeters providing effective performance [19].
Advanced microchannel designs employ three-dimensional printing technologies to create complex internal geometries that enhance mass transport while maintaining low pressure drops [8]. Prototype reactors with circular internal volumes and tangential inlet flows demonstrate superior velocity profiles compared to rectangular designs, achieving average fluid velocities above 50 millimeters per second compared to below 5 millimeters per second in conventional configurations [8].
The integration of gas diffusion electrodes in microchannel systems addresses specific mass transport challenges related to gaseous reactant delivery. Computational fluid dynamics modeling reveals that gas diffusion electrode configurations significantly influence hydrogen peroxide distribution within reactors, with optimal flow rates of 50 liters per hour providing the best balance between conversion and residence time [20]. These findings guide the design of industrial-scale systems capable of producing 2.5 kilograms of pure hydrogen peroxide per day with energy costs of 0.2-0.8 United States dollars per kilogram [21].
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